Cas no 1805501-41-0 (3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid)

3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid
-
- Inchi: 1S/C8H6BrF2NO3/c9-1-3-5(7(10)11)4(13)2-12-6(3)8(14)15/h2,7,13H,1H2,(H,14,15)
- InChI Key: VEJHRZKEKQAOEZ-UHFFFAOYSA-N
- SMILES: BrCC1C(C(=O)O)=NC=C(C=1C(F)F)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 242
- Topological Polar Surface Area: 70.4
- XLogP3: 1.5
3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029026078-250mg |
3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid |
1805501-41-0 | 95% | 250mg |
$999.60 | 2022-04-01 | |
Alichem | A029026078-1g |
3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid |
1805501-41-0 | 95% | 1g |
$2,923.95 | 2022-04-01 | |
Alichem | A029026078-500mg |
3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid |
1805501-41-0 | 95% | 500mg |
$1,617.60 | 2022-04-01 |
3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid Related Literature
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
Additional information on 3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid
Research Brief on 3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid (CAS: 1805501-41-0)
3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid (CAS: 1805501-41-0) is a specialized pyridine derivative that has recently gained attention in medicinal chemistry and pharmaceutical research. This compound serves as a key intermediate in the synthesis of novel drug candidates, particularly those targeting enzyme inhibition and receptor modulation. The presence of both bromomethyl and difluoromethyl groups on the pyridine ring makes it a versatile building block for further chemical modifications, enabling the development of compounds with enhanced pharmacological properties.
Recent studies have highlighted the importance of this compound in the development of kinase inhibitors and anti-inflammatory agents. The bromomethyl group allows for efficient nucleophilic substitution reactions, facilitating the attachment of various pharmacophores, while the difluoromethyl group contributes to improved metabolic stability and membrane permeability. The carboxylic acid moiety at the 2-position provides an additional handle for conjugation or salt formation, further expanding its utility in drug design.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid as a precursor in the synthesis of potent JAK3 inhibitors. The researchers successfully utilized the bromomethyl group for Suzuki-Miyaura cross-coupling reactions with various boronic acids, yielding a series of compounds with nanomolar activity against JAK3 kinase. The presence of the difluoromethyl group was found to significantly enhance the metabolic stability of the final compounds in human liver microsome assays.
In another recent development, a research team at a major pharmaceutical company reported the application of this compound in the synthesis of novel NLRP3 inflammasome inhibitors. The hydroxyl group at the 5-position was strategically used for further derivatization, while the difluoromethyl group played a crucial role in improving the compounds' blood-brain barrier penetration properties. This work, published in ACS Medicinal Chemistry Letters, suggests potential applications in neurodegenerative disease treatment.
The synthetic accessibility of 3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid has also been improved in recent years. A 2022 publication in Organic Process Research & Development described an optimized large-scale synthesis route with improved yield and purity. The new protocol addresses previous challenges in the selective bromination step and provides a more cost-effective approach for industrial-scale production.
From a safety perspective, recent toxicological studies have characterized the compound as having moderate acute toxicity (LD50 > 500 mg/kg in rats) with no observed genotoxic effects in standard Ames tests. Proper handling precautions are recommended due to the lachrymatory properties of the bromomethyl group and potential skin irritation from the carboxylic acid moiety.
Looking forward, the unique structural features of 3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid continue to make it a valuable scaffold in drug discovery. Current research directions include its application in PROTAC (proteolysis targeting chimera) development and as a building block for covalent inhibitors targeting cysteine residues in various disease-related proteins. The compound's commercial availability from multiple specialty chemical suppliers has further facilitated its adoption in both academic and industrial research settings.
1805501-41-0 (3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid) Related Products
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 68551-17-7(Isoalkanes, C10-13)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)


